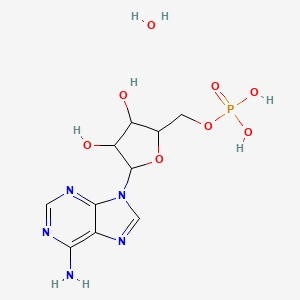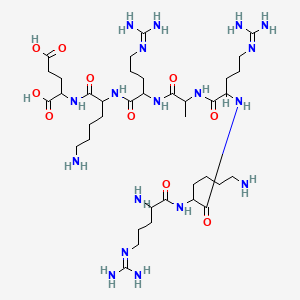
N-Acetyl-dl-penicillamine
Overview
Description
N-Acetyl-dl-penicillamine (NAP) is a thiol compound often used as a control molecule in studies involving nitric oxide donor molecules such as S-nitroso-N-acetyl-dl-penicillamine (SNAP) and sodium nitroprusside (SNP). It is also used as a heavy metal chelator .
Synthesis Analysis
NAP has been used in the surface modification of gold and silver nanoparticles. A synthetic route involves aminating PVC to a specified degree and then further modifying it by covalently linking S-nitroso-N-acetyl-d-penicillamine (SNAP) groups to the free primary amine sites to create a nitric oxide releasing polymer (SNAP-PVC) . Another study reported the conjugation of ampicillin, a commonly used antibiotic, with S-nitroso-N-acetylpenicillamine (SNAP), an S-nitrosothiol compound (RSNO) used for controlled nitric oxide (NO) release .Molecular Structure Analysis
The molecular formula of N-Acetyl-dl-penicillamine is C7H13NO3S. The IUPAC name is 2-acetamido-3-methyl-3-sulfanylbutanoic acid. The InChI is 1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11) and the canonical SMILES is CC(=O)NC(C(=O)O)C©©S .Chemical Reactions Analysis
NAP has been used in the surface modification of gold and silver nanoparticles. The interaction of NAP with the metal nanoparticle surface was studied by isothermal titration calorimetry (ITC). The results indicate that equilibrium is reached with the formation of a submonolayer corresponding to ca. 40% and 64% of total surface coverage for PEN and NAP, respectively .Physical And Chemical Properties Analysis
N-Acetyl-dl-penicillamine is a white crystalline powder . The molecular weight is 191.25 g/mol .Scientific Research Applications
Nitric Oxide (NO) Donor Material
NAP is a thiol compound that has been utilized as a control molecule in studies involving nitric oxide donor molecules. Specifically, it serves as a precursor for the synthesis of S-Nitroso-N-acetyl-dl-penicillamine (SNAP), a compound known for its NO-releasing properties. SNAP has been investigated for its potential applications in biomedical materials .
Biocompatibility Enhancement
SNAP-modified hyperbranched polyamidoamine (HPAMAM) has been developed as a controlled, high-capacity NO-donating compound. When blended into different polymer matrices, SNAP-HPAMAM can release NO over extended periods. This property makes it promising for enhancing the biocompatibility of long-term implantable devices .
Nitrite Generation Assay
S-Nitroso-N-acetyl-DL-penicillamine (SNAP) has been used as a positive control in nitrite generation assays. Researchers employ SNAP to study NO production and its effects in various experimental setups .
Transglutaminase (TG2) Inhibition
SNAP has been employed to block the activity of endogenous transglutaminase (TG2). Understanding TG2 inhibition is crucial in various biological contexts, including wound healing and tissue repair .
Nitric Oxide Generation in Cell Cultures
In proliferation assays, SNAP is used to generate nitric oxide (NO) within cell cultures. This application helps researchers investigate NO-mediated signaling pathways and cellular responses .
Reversible Nanoparticle Assembly
NAP (N-acetyl-DL-penicillamine) has been studied for its surface modification properties. It can induce pH-controlled reversible assembly of gold and silver nanoparticles, making it relevant in nanotechnology and materials science .
Heavy Metal Chelation
Apart from its NO-related applications, NAP is also used as a heavy metal chelator. Its thiol functionality allows it to bind to metal ions, potentially aiding in metal detoxification or environmental remediation .
Mechanism of Action
Target of Action
N-Acetyl-dl-penicillamine is primarily a chelating agent . It targets heavy metals, particularly mercury , and binds to them, forming a complex that can be excreted from the body . This compound also inhibits the binding of methyl mercury to isolated human erythrocytes .
Mode of Action
N-Acetyl-dl-penicillamine interacts with its targets by binding to them and forming a complex . It can remove 50% of methyl mercury ions from methyl mercury-loaded blood cells when used at a concentration of 1 mM . This interaction results in the reduction of the biological half-life of mercury and the decrease of mercury levels in the liver, kidney, brain, and blood .
Biochemical Pathways
The primary biochemical pathway affected by N-Acetyl-dl-penicillamine is the chelation of heavy metals . By binding to heavy metals like mercury, it prevents these metals from causing toxicity within the body . The downstream effects of this pathway include the reduction of mercury levels in various organs and the increase of urinary excretion of mercury .
Pharmacokinetics
This suggests that it facilitates the excretion of mercury, thereby impacting the bioavailability of mercury within the body .
Result of Action
The molecular and cellular effects of N-Acetyl-dl-penicillamine’s action primarily involve the reduction of mercury levels within the body . By chelating mercury, it prevents this heavy metal from exerting toxic effects on cells . It also increases the urinary excretion of mercury, further reducing the body’s overall mercury load .
Action Environment
The action, efficacy, and stability of N-Acetyl-dl-penicillamine can be influenced by various environmental factors. It is known, though, that the compound’s chelating action is effective in the physiological environment of the human body .
Safety and Hazards
properties
IUPAC Name |
2-acetamido-3-methyl-3-sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNBCKASUFBXCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)O)C(C)(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870390 | |
| Record name | N-Acetyl-3-sulfanylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-dl-penicillamine | |
CAS RN |
59-53-0, 90580-84-0 | |
| Record name | N-Acetyl-3-mercaptovaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-DL-penicillamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC92752 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92752 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC28039 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28039 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetyl-3-sulfanylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-3-mercapto-DL-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLPENICILLAMINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WNQ1H4H9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ruthenium(2+), bis(2,2'-bipyridine-kappaN1,kappaN1')[1-[[(4'-methyl[2,2'-bipyridin]-4-yl-kappaN1,kappaN1')carbonyl]oxy]-2,5-pyrrolidinedione]-, (OC-6-33)-, hexafluorophosphate(1-) (1:2)](/img/structure/B7803107.png)

![3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazino-3-hydropyrimidin-2-one](/img/structure/B7803123.png)




![2-[[2-[[2-[[2-[[2-[2-[[2-[[6-Amino-2-[[4-amino-2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B7803171.png)


